molecular formula C₂₇H₂₄O₈ B1140260 2,3,4-Tri-O-benzoyl-L-fucopyranose CAS No. 485821-70-3

2,3,4-Tri-O-benzoyl-L-fucopyranose

Cat. No.: B1140260
CAS No.: 485821-70-3
M. Wt: 476.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Tri-O-benzoyl-L-fucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₂₄O₈ and its molecular weight is 476.47. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Glycosyl Derivatives : It's used in the synthesis of di-O-glycosyl derivatives of methyl α-L-rhamnopyranoside, involving stereoselective glycosylation and using 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide as a glycosyl donor (Nifant'ev et al., 1992).

  • Enzyme Inhibitor Synthesis : It's utilized in synthesizing 4-deoxy and 4-deoxy-4-halogeno derivatives of L-fucose, which are potential enzyme inhibitors. This involves conversion and subsequent reaction steps leading to various hexopyranoside derivatives (Lindhorst & Thiem, 1991).

  • Synthesis of Fucosyl Derivatives : It plays a critical role in the synthesis of 2-O-α-L-fucopyranosyl-L-fucopyranose, indicating its importance in the development of complex carbohydrate structures (Flowers et al., 1967).

  • Role in Stereoselective Glycosylation : It is used in glycosylation processes under Helferich conditions, which is significant for stereoselectivity in carbohydrate synthesis, especially for acceptors with axial hydroxyl groups or bulky monosaccharide substituents (Nifant'ev et al., 1993).

  • Antigenic Determinant Synthesis : It's instrumental in synthesizing complex saccharides like the tetrasaccharide O-α-L-fucopyranosyl-(1 → 2)-[O-α-D-galactopyranosyl-(1 → 3)]-O-β-D-galactopyranosyl-(1 →4)-2-acetamido-2-deoxy-D-glucopyranose, which is a key antigenic determinant of human blood-group B (type 2) (Milat & Sinaÿ, 1981).

Safety and Hazards

When handling 2,3,4-Tri-O-benzoyl-L-fucopyranose, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .

Mechanism of Action

Target of Action

It is noted that this compound possesses potent antiviral characteristics , suggesting that it may interact with viral proteins or enzymes.

Mode of Action

Given its antiviral properties , it may inhibit viral replication by interacting with key viral proteins or enzymes, disrupting their function and thus preventing the virus from multiplying.

Biochemical Pathways

Considering its antiviral activity , it’s plausible that it interferes with the viral life cycle, potentially affecting pathways related to viral entry, replication, assembly, or release.

Result of Action

Given its antiviral properties , it can be inferred that the compound may prevent viral replication within host cells, thereby inhibiting the spread of the virus.

Biochemical Analysis

Biochemical Properties

2,3,4-Tri-O-benzoyl-L-fucopyranose plays a significant role in biochemical reactions, particularly in the synthesis of complex carbohydrates and glycoproteins. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. This compound can also interact with proteins and other biomolecules, forming stable complexes that are essential for various biochemical processes .

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of various cell types by modulating the activity of key signaling molecules and transcription factors. This compound can also impact cellular metabolism by altering the flux of metabolic pathways and the levels of specific metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent biochemical reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular signaling pathways and metabolic processes. Threshold effects have been observed, indicating that careful dosage optimization is crucial for achieving desired outcomes in research .

Properties

IUPAC Name

[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-17-21(33-24(28)18-11-5-2-6-12-18)22(34-25(29)19-13-7-3-8-14-19)23(27(31)32-17)35-26(30)20-15-9-4-10-16-20/h2-17,21-23,27,31H,1H3/t17-,21+,22+,23-,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEZHORWKBBBND-POEZRXMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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